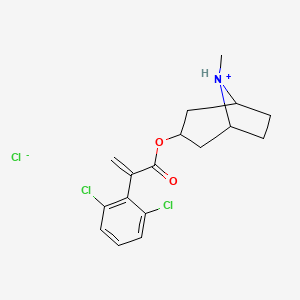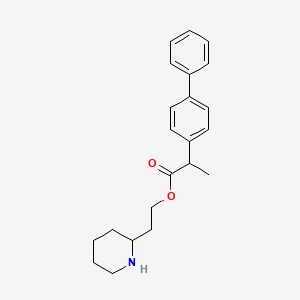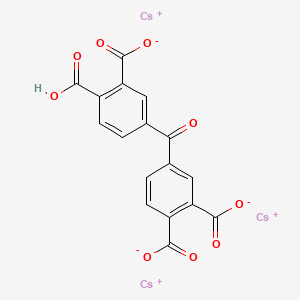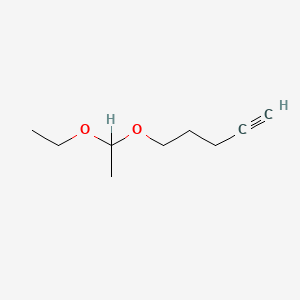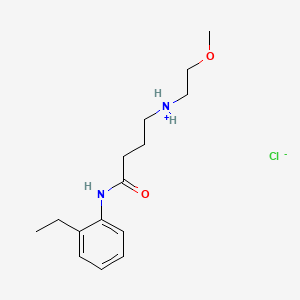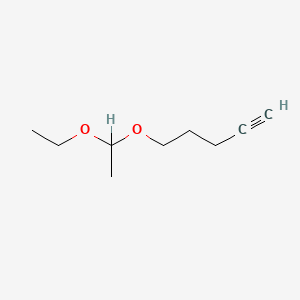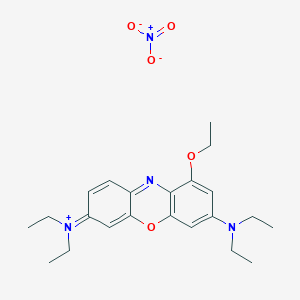
3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate: is a synthetic organic compound known for its vibrant blue color. It is commonly referred to as Basic Blue 3 and is used in various applications, including as a dye in the textile industry and as a biological stain in scientific research . The compound has a molecular formula of C20H26N3O.NO3 and a molecular weight of 386.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. One common method includes the condensation of 3,7-diaminophenoxazine with diethylamine in the presence of an oxidizing agent . The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazine derivatives.
Reduction: It can be reduced to form leuco derivatives, which are colorless.
Substitution: The compound can undergo substitution reactions where the diethylamino groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water
Major Products Formed:
Oxidation Products: Various oxidized phenoxazine derivatives.
Reduction Products: Leuco derivatives.
Substitution Products: Compounds with different functional groups replacing the diethylamino groups
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is used as a dye and a pH indicator. Its vibrant color makes it useful in various analytical techniques .
Biology: The compound is used as a biological stain to highlight structures in biological tissues. It is particularly useful in histology and cytology for staining cell components .
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties, including antimalarial and anticancer activities .
Industry: In the textile industry, it is used as a dye for coloring fabrics. Its stability and vibrant color make it a popular choice for various textile applications .
Wirkmechanismus
The mechanism of action of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This property is exploited in its use as a biological stain and in its potential therapeutic applications .
Molecular Targets and Pathways:
DNA Intercalation: The compound inserts itself between DNA base pairs, affecting DNA replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair
Vergleich Mit ähnlichen Verbindungen
Methylene Blue: Another phenoxazine derivative with similar staining properties and therapeutic potential
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine, which have similar chemical structures and are used in medicine
Uniqueness: 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant blue color and its ability to intercalate into DNA. These properties make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
68239-07-6 |
|---|---|
Molekularformel |
C22H30N4O5 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;nitrate |
InChI |
InChI=1S/C22H30N3O2.NO3/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;2-1(3)4/h11-15H,6-10H2,1-5H3;/q+1;-1 |
InChI-Schlüssel |
WLERJQOSXFDJRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


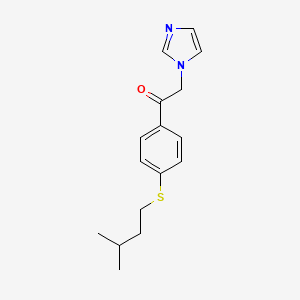

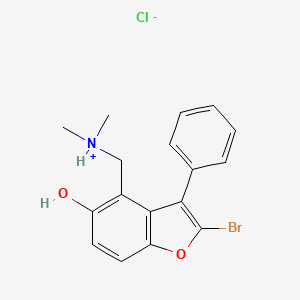
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
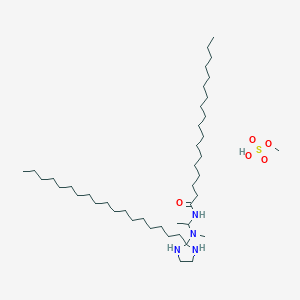
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
